molecular formula C12H17P B8576021 (2r,5r)-2,5-Dimethyl-1-phenylphospholane

(2r,5r)-2,5-Dimethyl-1-phenylphospholane

Cat. No.: B8576021
M. Wt: 192.24 g/mol
InChI Key: GAEIPHYVQAKDSM-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r,5r)-2,5-Dimethyl-1-phenylphospholane is a chiral phospholane compound characterized by its unique structure, which includes two methyl groups and a phenyl group attached to a phospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,5r)-2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a chiral ligand. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2r,5r)-2,5-Dimethyl-1-phenylphospholane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2r,5r)-2,5-Dimethyl-1-phenylphospholane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Biology: The compound’s chiral properties make it useful in studying enzyme interactions and protein folding.

    Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2r,5r)-2,5-Dimethyl-1-phenylphospholane exerts its effects involves its interaction with specific molecular targets. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The phospholane ring’s unique structure allows for precise control over the stereochemistry of the products, making it a valuable tool in enantioselective synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-2,5-Dimethyl-1-phenyl-phospholane: The enantiomer of the compound, with similar properties but opposite chirality.

    2,5-Dimethyl-1-phenyl-phospholane: The racemic mixture containing both enantiomers.

    1-Phenylphospholane: A simpler analog without the methyl groups.

Uniqueness

(2r,5r)-2,5-Dimethyl-1-phenylphospholane is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric catalysis. Its ability to form stable complexes with metal centers and its high enantioselectivity make it superior to other similar compounds in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17P

Molecular Weight

192.24 g/mol

IUPAC Name

(2R,5R)-2,5-dimethyl-1-phenylphospholane

InChI

InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11-/m1/s1

InChI Key

GAEIPHYVQAKDSM-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=CC=CC=C2)C

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2)C

Origin of Product

United States

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